molecular formula C16H23FN2O3 B13869777 Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate

Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B13869777
M. Wt: 310.36 g/mol
InChI Key: UHRRSSBFJOMTOP-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of 2-fluoro-4-(hydroxymethyl)aniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acid derivatives, reduced phenyl derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The fluoro-substituted phenyl ring and the piperazine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate is unique due to the presence of the fluoro-substituted phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to molecular targets and increases its stability under various conditions .

Properties

Molecular Formula

C16H23FN2O3

Molecular Weight

310.36 g/mol

IUPAC Name

tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10,20H,6-9,11H2,1-3H3

InChI Key

UHRRSSBFJOMTOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)CO)F

Origin of Product

United States

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